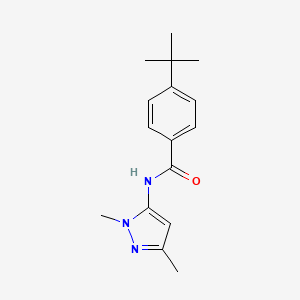

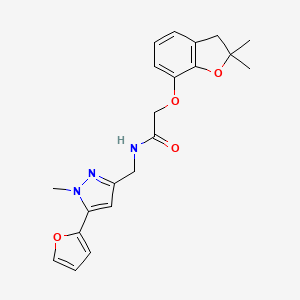

ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate and related compounds typically involves multi-step synthetic routes that include cyclization reactions, substitutions, and functional group transformations. For instance, ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate serves as a precursor in the synthesis of various quinoline derivatives through intramolecular cyclization and subsequent modifications (Tolga Kaptı et al., 2016). Additionally, the photochemical reactions of ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates in ethanol can yield cycloprop[b]indoles, demonstrating the versatility of quinoline compounds in synthesizing structurally diverse derivatives (M. Ikeda et al., 1977).

Molecular Structure Analysis

Detailed structural analysis, including crystal structure and Hirshfeld surface analysis, of quinoline derivatives reveals the planarity of the quinoline core and the orientation of substituents, which significantly influence the compound's chemical reactivity and interaction properties. For example, ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate has been studied to understand the molecular arrangement and potential intermolecular interactions within the crystal lattice (Yassir Filali Baba et al., 2019).

Chemical Reactions and Properties

Quinoline derivatives undergo a variety of chemical reactions, including cyclocondensation, alkylation, and reactions with phosphorus oxychloride, demonstrating their reactivity and functional versatility. Cyclocondensation reactions, for example, can lead to the formation of indolo and pyrido quinoxaline derivatives, highlighting the synthetic utility of quinoline compounds in creating complex heterocyclic structures (Esra’a S. Abu-Sheaib et al., 2008).

Physical Properties Analysis

The physical properties of this compound and related compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments and applications. NMR studies provide insights into the electronic environment of atoms within the molecule, informing about the compound's structure and dynamics (B. Podányi et al., 1996).

Chemical Properties Analysis

Chemical properties, including reactivity towards various reagents, stability, and interactions with biological molecules, define the applications of these compounds in medicinal chemistry and materials science. The synthesis and application of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate, for instance, illustrate the potential of quinoline derivatives as versatile building blocks in organic synthesis (Yang Li et al., 2020).

Scientific Research Applications

Synthesis and Characterization

Research on quinoline derivatives, including those similar to the specified compound, often focuses on their synthesis and characterization. These compounds are synthesized through various chemical reactions and then characterized using techniques such as FTIR, mass spectrometry, and NMR spectroscopy. For instance, the synthesis of new quinazolines with potential antimicrobial properties has been explored, highlighting the diversity and applicability of this chemical class in creating compounds with antibacterial and antifungal activities (Desai, Shihora, & Moradia, 2007).

Antimicrobial and Antibacterial Applications

Quinoline derivatives have shown promise in antimicrobial and antibacterial research. Studies have demonstrated the potential of these compounds in combating various bacterial strains. For example, research on quinoline-3-carboxylates has revealed their moderate activity against bacteria such as Bacillus subtilis and Vibrio cholera, suggesting their utility in developing new antibacterial agents (Krishnakumar et al., 2012).

Antiviral Research

Some quinoline derivatives have been evaluated for their antiviral properties. Although not every compound shows high efficacy, the research indicates the potential for certain quinoline-based molecules to inhibit virus replication in cell cultures and in vivo models. This suggests the value of these compounds in exploring new antiviral therapies (Ivashchenko et al., 2014).

Chemical Reactivity and Applications

Studies on the reactivity of quinoline derivatives provide insights into their potential applications in synthetic chemistry and materials science. For example, the reactions of ethyl oxamate and dialkyl oxalates with anthranilic acid derivatives highlight the versatility of quinoline compounds in synthetic applications, leading to the formation of various esters and amides (Shemchuk et al., 2007).

Mechanism of Action

Target of Action

The compound, ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate, is a derivative of indole . Indole derivatives are known to interact with multiple receptors and have been used in the treatment of various disorders including cancer and microbial infections . .

Mode of Action

The mode of action of indole derivatives is diverse, depending on the specific derivative and its targets . They can interact with their targets, leading to changes at the molecular and cellular levels

Biochemical Pathways

Indole derivatives can affect various biochemical pathways, depending on their specific targets . They can influence the function of these pathways, leading to downstream effects that can be therapeutic

Result of Action

The result of the compound’s action would be determined by its mode of action and the biochemical pathways it affects. Indole derivatives have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 2-(1H-indol-3-yl)ethylamine with ethyl 8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate, followed by reduction and esterification reactions.", "Starting Materials": [ "2-(1H-indol-3-yl)ethylamine", "Ethyl 8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Condensation of 2-(1H-indol-3-yl)ethylamine with ethyl 8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate in methanol using hydrochloric acid as a catalyst to form ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate.", "Step 2: Reduction of the nitro group in ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-8-chloro-2-nitro-1,2-dihydroquinoline-3-carboxylate using sodium borohydride in ethanol to form ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-8-chloro-2-amino-1,2-dihydroquinoline-3-carboxylate.", "Step 3: Esterification of ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-8-chloro-2-amino-1,2-dihydroquinoline-3-carboxylate with ethyl chloroformate in the presence of sodium hydroxide in methanol to form ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate." ] } | |

CAS RN |

1242867-12-4 |

Molecular Formula |

C22H20ClN3O3 |

Molecular Weight |

409.87 |

IUPAC Name |

ethyl 8-chloro-4-[2-(1H-indol-3-yl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C22H20ClN3O3/c1-2-29-22(28)18-20(15-7-5-8-16(23)19(15)26-21(18)27)24-11-10-13-12-25-17-9-4-3-6-14(13)17/h3-9,12,25H,2,10-11H2,1H3,(H2,24,26,27) |

InChI Key |

XDBNGHUVLDBCSS-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCCC3=CNC4=CC=CC=C43 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-fluorophenyl)-4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2480867.png)

![2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2480871.png)

![2-[(E)-2-methylpropylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2480874.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2480875.png)

![Imidazo[1,2-A]pyrimidin-5-OL](/img/structure/B2480876.png)

![3-((4-chlorophenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propanamide](/img/structure/B2480877.png)

![N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2480882.png)

![N-(3-acetamidophenyl)-2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2480884.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2480885.png)